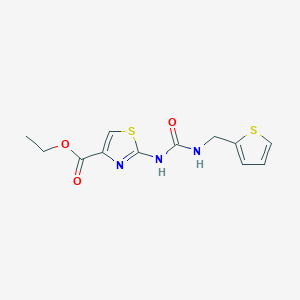

Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate

Description

Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a ureido group linked to a thiophen-2-ylmethyl moiety and at position 4 with an ethyl ester. The ethyl ester enhances solubility and bioavailability, a common strategy in prodrug design.

Properties

IUPAC Name |

ethyl 2-(thiophen-2-ylmethylcarbamoylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c1-2-18-10(16)9-7-20-12(14-9)15-11(17)13-6-8-4-3-5-19-8/h3-5,7H,2,6H2,1H3,(H2,13,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMKVEJZGCENQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of thiophene derivatives. One common synthetic route includes the reaction of thiophene-2-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with thiazole-4-carboxylic acid to introduce the thiazole ring. Finally, the ureido group is introduced through a reaction with thiophen-2-ylmethylamine under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other modern techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.

Medicine: It has been investigated for its pharmacological properties, including its potential use in treating various diseases and conditions.

Industry: The compound is used in the production of advanced materials and chemicals, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism by which Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Varied Ureido Substituents

Compound 10d () : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate

- Key Differences : Incorporates a piperazine-acetate side chain and a 4-(trifluoromethyl)phenyl group on the ureido moiety.

- Synthesis : High yield (93.4%) via multi-step coupling reactions .

- Molecular Weight : 548.2 g/mol (ESI-MS), significantly higher than the target compound due to the piperazine and trifluoromethyl groups .

Compound 3 () : Methyl 2-(3-(4-Acetylphenyl)ureido)-4-methylthiazole-5-carboxylate

- Key Differences : Replaces the thiophen-2-ylmethyl group with a 4-acetylphenyl substituent and uses a methyl ester.

- Synthesis: Achieved via direct coupling of 1-(4-isocyanophenyl)ethanone with methyl 2-amino-4-methylthiazole-5-carboxylate under mild conditions .

- Applications : Part of a series evaluated for antiviral activity, highlighting the role of acetyl groups in modulating target binding .

Compound 6d () : Ketoprofen-derived thiazole-ureido conjugate

- Key Differences : Features a benzoylphenylpropionic acid side chain, linking anti-inflammatory and thiazole-ureido motifs.

- Synthesis : Moderate yields via thermal coupling, emphasizing the challenges of steric hindrance in bulky substituents .

Thiazole-Ester Derivatives with Heterocyclic Modifications

Compound 35 () : N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-3-pyridinecarboxamide

- Key Differences : Replaces the thiophene with a pyridinecarboxamide and isoxazolemethylthio group.

- Applications : Designed for cancer and viral infections, demonstrating the versatility of thiazole-adjacent heterocycles in drug discovery .

Ethyl 2-(2-(3-(methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate ()

- Key Differences : Introduces a methylthio-thiadiazole substituent and acetamido linkage.

- Molecular Weight : 452.59 g/mol, lower than the target compound due to the absence of a ureido group but higher sulfur content, which may influence redox properties .

Biological Activity

Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate is a synthetic compound belonging to the thiazole derivative class, notable for its diverse biological activities. This compound incorporates both thiazole and thiophene moieties, which play critical roles in its pharmacological potential. The unique structure of this compound enhances its solubility and reactivity, making it a candidate for various medicinal applications.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. Research indicates that these compounds can outperform traditional antibiotics in specific contexts, suggesting their potential as effective antimicrobial agents.

Anticancer Properties

Studies have shown that this compound exhibits anticancer activity , particularly against certain cancer cell lines. The compound's mechanism may involve the inhibition of specific enzymes or receptors that are crucial in cancer progression.

Antioxidant and Anti-inflammatory Effects

The compound also displays antioxidant and anti-inflammatory activities. It has been observed to protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases .

Neuroprotective Activity

Research suggests that this compound may possess neuroprotective properties , contributing to its potential use in treating conditions such as Alzheimer's disease. Its ability to mitigate oxidative stress in neuronal cells indicates a promising avenue for further investigation .

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as proteins and nucleic acids. Initial findings suggest that the compound can effectively bind to specific protein targets, potentially inhibiting their function and leading to therapeutic effects.

Interaction with Enzymes and Receptors

The mechanism of action may involve:

- Binding to Enzymes : Inhibition or modulation of enzyme activities.

- Receptor Interaction : Acting as an agonist or antagonist at specific receptors.

- Signal Transduction Modulation : Influencing cellular signaling pathways to elicit biological responses .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate | Benzo[d]thiazole core | Antitumor activity |

| Ethyl 4-methyl-2-(3-(thiophen-2-ylmethyl)ureido)thiazole-5-carboxylate | Methyl substitution on thiazole | Antimicrobial properties |

| Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate | Methoxyphenethyl group | Antimicrobial activity |

The distinct combination of thiophene and thiazole structures in this compound may lead to unique biological activities compared to other derivatives.

Case Studies and Research Findings

- Antimicrobial Efficacy : In one study, the compound was tested against various bacterial strains, demonstrating significant inhibition compared to standard antibiotics. The minimum inhibitory concentration (MIC) values indicated potent activity against resistant strains.

- Neuroprotective Effects : A study investigated the compound's ability to protect primary cultured cortical neurons from amyloid beta-induced toxicity. Results showed a marked reduction in cell death and oxidative damage, highlighting its potential for neuroprotection .

- Anticancer Studies : In vitro studies revealed that this compound inhibited the proliferation of specific cancer cell lines, suggesting its role as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of thiosemicarbazones with ethyl bromopyruvate under reflux conditions in ethanol . Key parameters include:

- Temperature : 80–100°C for 6–12 hours.

- Catalysts : Acidic conditions (e.g., acetic acid) for cyclization.

- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol).

Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?

- Primary Techniques :

- 1H/13C NMR : Confirms substitution patterns (e.g., thiophene protons at δ 7.1–7.3 ppm, thiazole protons at δ 7.8 ppm) .

- FT-IR : Identifies functional groups (e.g., ureido C=O stretch at ~1680 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₄N₃O₃S₂: 328.04) .

Q. What is the rationale for incorporating a thiophene-2-ylmethyl group into the ureido-thiazole scaffold?

- Structure-Activity Relationship (SAR) : The thiophene moiety enhances π-π stacking with biological targets (e.g., viral envelope proteins or kinase active sites) . Analog studies show that electron-rich substituents on thiophene improve binding affinity .

Advanced Research Questions

Q. How can synthetic pathways be optimized to reduce byproducts like sulfoxides or sulfones during thiazole ring formation?

- Controlled Oxidation : Use milder oxidizing agents (e.g., H₂O₂ at 0°C) to minimize over-oxidation of sulfur in the thiazole ring .

- Catalytic Systems : Transition-metal catalysts (e.g., CuI) in cyclization steps reduce side reactions, as seen in analogous thiazole syntheses .

- Data Contradiction : Some studies report sulfoxide formation even under inert atmospheres, suggesting trace oxygen sensitivity. Rigorous degassing of solvents is critical .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Case Study : In antiviral assays, in vitro IC₅₀ values (e.g., 2.5 µM against flaviviruses ) may not translate to in vivo efficacy due to metabolic instability.

- Solutions :

- Prodrug Design : Ester hydrolysis to the free carboxylic acid improves bioavailability .

- Docking Studies : Molecular dynamics simulations predict metabolic hotspots (e.g., esterase cleavage sites) to guide structural modifications .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced antioxidant properties?

- DFT Analysis : Calculated HOMO-LUMO gaps correlate with radical scavenging activity. Derivatives with electron-donating groups (e.g., -OCH₃) on the arylidene hydrazine moiety show lower energy gaps and higher %FRSA (84.46% for 2g ).

- Docking Targets : Focus on redox-sensitive enzymes (e.g., NADPH oxidase) using AutoDock Vina. Compound 2h showed strong binding (ΔG = -9.2 kcal/mol) to SARS-CoV-2 Mpro .

Key Research Challenges

- Crystallographic Data Gaps : Limited single-crystal X-ray data for this compound. SHELXL refinement of analogs (e.g., ethyl thiazole-4-carboxylates) suggests twinning or disorder in the thiophene-ureido moiety .

- Metabolic Stability : Ethyl ester hydrolysis in plasma reduces half-life (<1 hour in murine models). Carboxamide derivatives (e.g., Compound 31 ) show improved stability (t₁/₂ = 4.2 hours).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.